2-Morpholinoisophthalonitrile
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Overview
Description
2-Morpholinoisophthalonitrile is a chemical compound with the molecular formula C12H11N3O. It is characterized by the presence of a morpholine ring attached to an isophthalonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoisophthalonitrile typically involves the reaction of isophthalonitrile with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the nitrile group of isophthalonitrile and the amine group of morpholine . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base such as triethylamine to proceed efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoisophthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Morpholinoisophthalonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Morpholinoisophthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-1,4-benzoquinone
- 2-Morpholino-3,5-dinitrobenzene
- 2-Morpholino-4,6-dichloropyrimidine
Uniqueness
2-Morpholinoisophthalonitrile is unique due to its specific combination of a morpholine ring and an isophthalonitrile core. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-morpholin-4-ylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-8-10-2-1-3-11(9-14)12(10)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUSBHWNJJXNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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